molecular formula C10H9N3O B6441951 2-[(2-methylpyridin-3-yl)oxy]pyrazine CAS No. 2640886-50-4

2-[(2-methylpyridin-3-yl)oxy]pyrazine

Cat. No.: B6441951
CAS No.: 2640886-50-4
M. Wt: 187.20 g/mol
InChI Key: VOWSDYJVRLQPCP-UHFFFAOYSA-N
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Description

2-[(2-methylpyridin-3-yl)oxy]pyrazine is a heterocyclic compound that contains both pyrazine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylpyridin-3-yl)oxy]pyrazine typically involves the reaction of 2-methyl-3-hydroxypyridine with pyrazine derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylpyridin-3-yl)oxy]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Organometallic reagents in the presence of a catalyst like palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction could produce dihydropyrazine derivatives.

Scientific Research Applications

2-[(2-methylpyridin-3-yl)oxy]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-methylpyridin-3-yl)oxy]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-yl)pyrazine
  • 2-(pyridin-3-yl)pyrazine
  • 2-(pyridin-4-yl)pyrazine

Uniqueness

2-[(2-methylpyridin-3-yl)oxy]pyrazine is unique due to the presence of both pyrazine and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the design of new drugs and materials.

Properties

IUPAC Name

2-(2-methylpyridin-3-yl)oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-9(3-2-4-12-8)14-10-7-11-5-6-13-10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWSDYJVRLQPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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